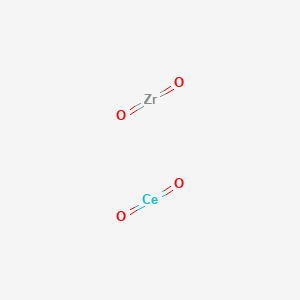
dioxocerium;dioxozirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxocerium;dioxozirconium, also known as cerium zirconium oxide, is a compound with the molecular formula CeZrO4. It is a mixed oxide of cerium and zirconium, often used in various industrial and scientific applications due to its unique properties. This compound is known for its high thermal stability, catalytic activity, and ability to undergo redox reactions, making it valuable in fields such as catalysis, materials science, and environmental technology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dioxocerium;dioxozirconium can be achieved through several synthetic routes, including:
Co-precipitation Method: This involves the simultaneous precipitation of cerium and zirconium salts from an aqueous solution, followed by calcination to form the mixed oxide.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides, leading to the formation of a gel that is then dried and calcined to produce the mixed oxide.
Hydrothermal Synthesis: This method involves the reaction of cerium and zirconium precursors in a high-pressure, high-temperature aqueous environment, leading to the formation of the mixed oxide with controlled morphology and particle size.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale co-precipitation or sol-gel methods due to their scalability and cost-effectiveness. These methods allow for the production of high-purity mixed oxides with controlled properties, suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Dioxocerium;dioxozirconium undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions, where cerium can switch between +3 and +4 oxidation states, and zirconium remains in the +4 state.
Substitution Reactions: The compound can undergo substitution reactions where oxygen atoms are replaced by other anions or molecules.
Catalytic Reactions: It acts as a catalyst in various reactions, including the oxidation of hydrocarbons and the reduction of nitrogen oxides
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various hydrocarbons. The reactions typically occur under high-temperature conditions, often in the presence of other catalytic materials to enhance the reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products may include carbon dioxide and water, while in reduction reactions, the products may include nitrogen and water .
Scientific Research Applications
Dioxocerium;dioxozirconium has a wide range of scientific research applications, including:
Catalysis: It is widely used as a catalyst in automotive catalytic converters to reduce harmful emissions by converting nitrogen oxides, carbon monoxide, and hydrocarbons into less harmful substances.
Materials Science: The compound is used in the development of advanced ceramics and composite materials due to its high thermal stability and mechanical strength.
Environmental Technology: It is used in environmental remediation processes, such as the removal of pollutants from water and air.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and as an antioxidant in medical treatments
Mechanism of Action
The mechanism by which dioxocerium;dioxozirconium exerts its effects is primarily through its redox properties. The cerium component can switch between +3 and +4 oxidation states, allowing it to participate in redox reactions that can neutralize harmful substances. The zirconium component provides structural stability and enhances the overall catalytic activity of the compound. Together, these properties enable the compound to act as an effective catalyst and antioxidant .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dioxocerium;dioxozirconium include:
Cerium Oxide (CeO2): Known for its redox properties and used in similar applications as a catalyst and antioxidant.
Zirconium Oxide (ZrO2): Known for its high thermal stability and mechanical strength, used in ceramics and as a catalyst support.
Ceria-Stabilized Zirconia (Ce-TZP): A composite material that combines the properties of cerium oxide and zirconium oxide, used in advanced ceramics and catalytic applications .
Uniqueness
This compound is unique due to its combination of redox properties from cerium and structural stability from zirconium. This combination makes it particularly effective in catalytic applications where both high activity and stability are required. Additionally, its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .
Properties
IUPAC Name |
dioxocerium;dioxozirconium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.4O.Zr |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKROXIWGJAIPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Zr]=O.O=[Ce]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeO4Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
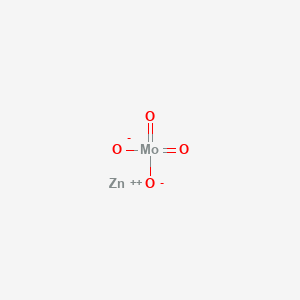
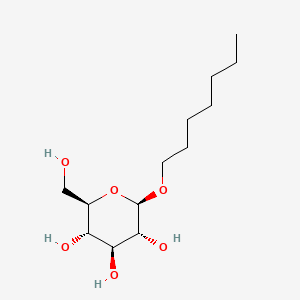
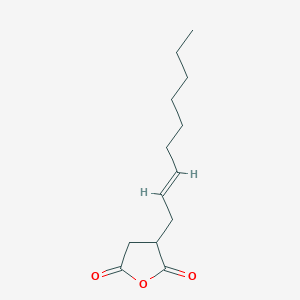


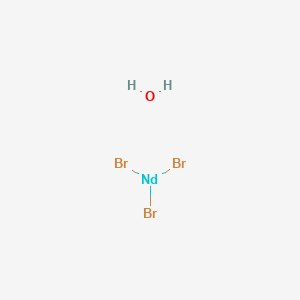
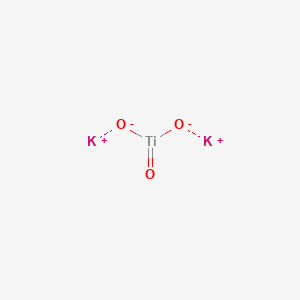

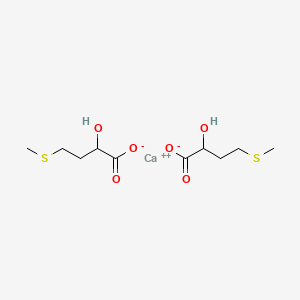
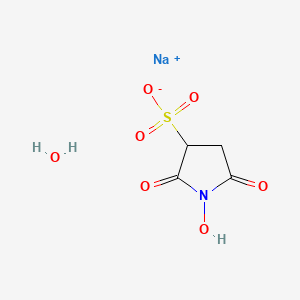
![[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]azanium;chloride](/img/structure/B7802795.png)
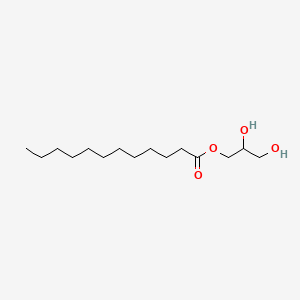

![sodium;2-[dodecanoyl(methyl)amino]acetate](/img/structure/B7802816.png)
